![molecular formula C19H25NO2Si B14181686 [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane CAS No. 834856-15-4](/img/structure/B14181686.png)
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethynyl and nitrophenyl groups attached to a tri(propan-2-yl)silane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:
Preparation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction involving a suitable precursor, such as an ethynyl halide, with a base like potassium carbonate in an inert solvent like toluene.
Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reaction: The ethynyl and nitrophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.
Silane Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or electrophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with molecular targets and pathways. The ethynyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Bromoethynyl)triisopropylsilane: Similar structure with a bromoethynyl group instead of the nitrophenyl group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group instead of the nitrophenyl group.
Uniqueness
[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
834856-15-4 |
|---|---|
Molecular Formula |
C19H25NO2Si |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(2-ethynyl-5-nitrophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H25NO2Si/c1-8-17-9-10-19(20(21)22)13-18(17)11-12-23(14(2)3,15(4)5)16(6)7/h1,9-10,13-16H,2-7H3 |
InChI Key |
GHUXNYZKEDRNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC(=C1)[N+](=O)[O-])C#C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


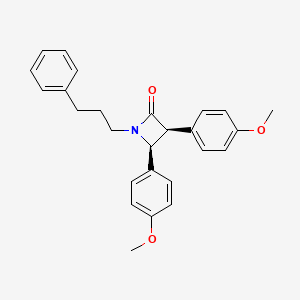
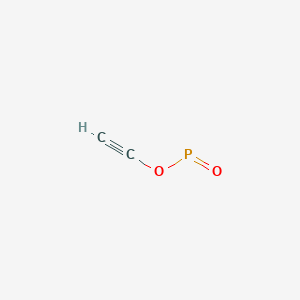
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

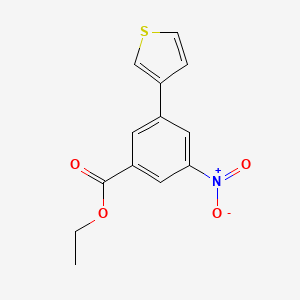
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
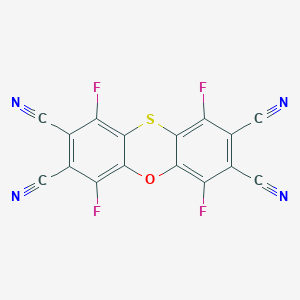
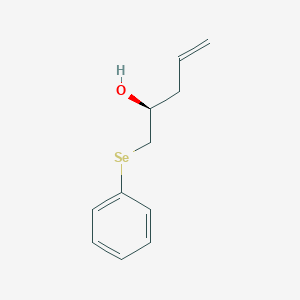
![[(2R,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14181646.png)
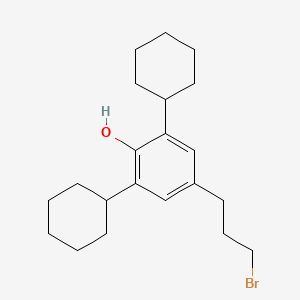
![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
